molecular formula C18H20N2O5S B2738401 N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 1421477-44-2

N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2738401
CAS No.: 1421477-44-2
M. Wt: 376.43
InChI Key: AJTKDCPKFVFDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Co(II) and Cu(II) Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including a compound structurally related to N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide, have been synthesized and explored for their ability to form coordination complexes with Co(II) and Cu(II) ions. These complexes were studied for their solid-state structures and hydrogen bonding, leading to 1D and 2D supramolecular architectures. Additionally, the antioxidant activities of these compounds and their complexes were evaluated, showing significant activity, indicating potential research applications in understanding antioxidant mechanisms and designing antioxidant compounds (Chkirate et al., 2019).

Synthesis and Antimicrobial Evaluation of Novel Heterocyclic Compounds

Research on heterocyclic compounds incorporating a sulfamoyl moiety, structurally similar to this compound, has shown promise in antimicrobial applications. These novel compounds, including thiazole, pyridone, pyrazole, and chromene derivatives, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results. This indicates the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

Synthesis, Characterization, and Antimicrobial Studies of N-substituted Sulfanilamide Derivatives

A series of N-substituted sulfanilamide derivatives, related to this compound, have been synthesized and characterized. These derivatives underwent extensive analysis, including crystal structure determination through X-ray diffraction, revealing distinct molecular conformations and hydrogen bonding networks. Despite the structural intricacies, these compounds displayed limited antibacterial activity and no antifungal activity, highlighting the challenge in predicting bioactivity based solely on chemical structure (Lahtinen et al., 2014).

Anomalous Halogenation of Benzofuran Derivatives

The halogenation of benzofuran derivatives, closely related to this compound, has been studied, revealing anomalous behavior in reactions with sulphuryl chloride or chlorine, leading to chlorinated products. This research provides insights into the electrophilic nature of these halogenation reactions and the potential for developing novel benzofuran-based compounds through targeted synthetic strategies (Jordan & Markwell, 1978).

Properties

IUPAC Name

N-[4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-12(21)20-15-3-5-16(6-4-15)26(23,24)19-11-17(22)13-2-7-18-14(10-13)8-9-25-18/h2-7,10,17,19,22H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTKDCPKFVFDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.